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molecular formula C9H6ClNO2S B599793 Isoquinoline-6-sulfonyl chloride CAS No. 107322-01-0

Isoquinoline-6-sulfonyl chloride

Cat. No. B599793
M. Wt: 227.662
InChI Key: KWADYKRPIUHOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08951997B2

Procedure details

4.0 g of 6-aminoisoquinoline (Reference Compound 1) was suspended at 0° C. in 40 mL of concentrated hydrochloric acid (35%). To the suspension, 4.0 g of sodium nitrite was added in small portions, and the mixture was stirred for 30 minutes. This reaction solution was added dropwise at 0° C. to a mixed solution of 20 mL of acetic acid saturated with sulfite gas generated from sodium bisulfite and sulfuric acid, and 298 mg of copper chloride, and the mixture was stirred for 1 hour. The mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane (100 mL×2). The organic layer was washed with saturated saline and then dried over anhydrous sodium sulfate. The obtained dichloromethane solution was used in the next reaction without being further purified because the compound of interest was unstable.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
40 mL
Type
reactant
Reaction Step Eight
Quantity
298 mg
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.N([O-])=O.[Na+].[S:16]([O-:19])([O-])=[O:17].S(=O)(O)[O-].[Na+].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+].[ClH:35]>[Cu](Cl)Cl.C(O)(=O)C>[Cl:35][S:16]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2)(=[O:19])=[O:17] |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C=C2C=CN=CC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2C=CN=CC2=CC1
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
298 mg
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane (100 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The obtained dichloromethane solution was used in the next reaction
CUSTOM
Type
CUSTOM
Details
without being further purified because the compound of interest

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClS(=O)(=O)C=1C=C2C=CN=CC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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